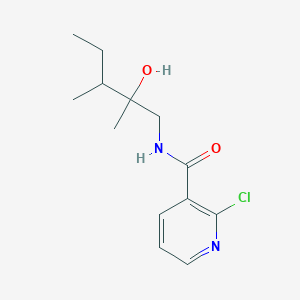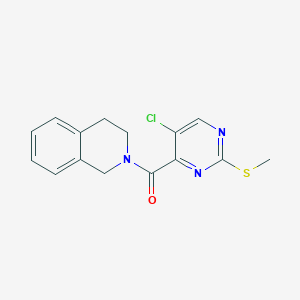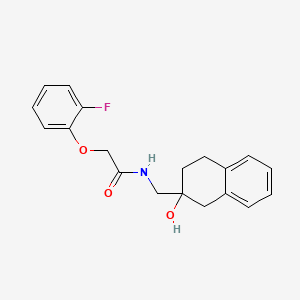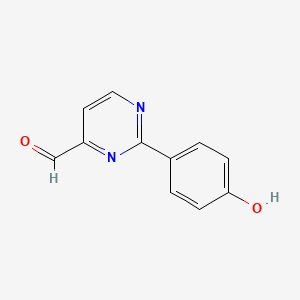
2-Chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide, also known as Varenicline, is a pharmaceutical agent used for smoking cessation. It is a partial agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in nicotine addiction. Varenicline has been shown to be effective in reducing nicotine cravings and withdrawal symptoms, making it a valuable tool in smoking cessation therapy.
Aplicaciones Científicas De Investigación
Polymer Science Applications
- Development of Aromatic Polyamides and Polyimides : Researchers have synthesized aromatic polyamides and polyimides using monomers derived from nucleophilic substitution reactions similar to those that might involve compounds like "2-Chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide". These polymers exhibit high glass transition temperatures, thermal stability, and solubility in polar solvents, making them suitable for creating transparent and flexible films with potential applications in electronics and aerospace industries (Yang & Lin, 1995).
Medicinal Chemistry Applications
- Antimicrobial Activity : Compounds structurally related to "this compound" have been evaluated for their antimicrobial properties. Synthesized derivatives demonstrated significant activity against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Zhuravel et al., 2005).
Materials Science Applications
- Photocatalytic Degradation of Pollutants : Research on the photocatalytic degradation of pyridine compounds over TiO2 has shown that hydroxylation and subsequent degradation can occur, leading to the formation of less harmful intermediates. This insight into the degradation mechanism of pyridine derivatives suggests potential environmental applications, such as the treatment of water contaminated with noxious chemicals (Maillard-Dupuy et al., 1994).
Synthesis and Characterization of Novel Compounds
- Development of Novel Polyimides : Novel polyimides have been synthesized from pyridine-containing aromatic dianhydride monomers, showing promising solubility and thermal properties. These materials, which could be related to the synthesis pathways involving "this compound", have applications in creating strong and flexible films with low dielectric constants, useful in electronic devices (Wang et al., 2006).
Mecanismo De Acción
Target of Action
Biochemical Pathways
It’s known that the compound is used in the synthesis of various heterocycles , which suggests it may influence a range of biochemical processes.
Result of Action
Given its use in scientific research and drug development, it’s likely that the compound has significant effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
2-chloro-N-(2-hydroxy-2,3-dimethylpentyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-4-9(2)13(3,18)8-16-12(17)10-6-5-7-15-11(10)14/h5-7,9,18H,4,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIUPCWEQKLBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(CNC(=O)C1=C(N=CC=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrol-3-yl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2760803.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-fluorophenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2760807.png)

![N-isopropyl-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2760809.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazine hydrochloride](/img/structure/B2760811.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2760813.png)


![[3-(Chloromethyl)phenyl] 4-methylpentanoate](/img/structure/B2760818.png)

![5-Bromo-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrimidin-2-amine](/img/structure/B2760822.png)
